molecular formula C6H16Cl2N2O2 B13552027 (2S)-2-amino-4-(dimethylamino)butanoicaciddihydrochloride CAS No. 2824986-84-5

(2S)-2-amino-4-(dimethylamino)butanoicaciddihydrochloride

Katalognummer: B13552027
CAS-Nummer: 2824986-84-5
Molekulargewicht: 219.11 g/mol
InChI-Schlüssel: WCXHGRUXXUOPHW-XRIGFGBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride is an organic compound belonging to the class of alpha-amino acids. This compound is characterized by the presence of both amino and dimethylamino functional groups, making it a versatile molecule in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobutanoic acid with dimethylamine in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and pH to ensure the complete conversion of reactants to the desired product. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride apart from similar compounds is its unique combination of amino and dimethylamino functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active molecules .

Eigenschaften

CAS-Nummer

2824986-84-5

Molekularformel

C6H16Cl2N2O2

Molekulargewicht

219.11 g/mol

IUPAC-Name

(2S)-2-amino-4-(dimethylamino)butanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H/t5-;;/m0../s1

InChI-Schlüssel

WCXHGRUXXUOPHW-XRIGFGBMSA-N

Isomerische SMILES

CN(C)CC[C@@H](C(=O)O)N.Cl.Cl

Kanonische SMILES

CN(C)CCC(C(=O)O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.